molecular formula C18H16O7 B2904617 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 725217-83-4

3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2904617
CAS No.: 725217-83-4
M. Wt: 344.319
InChI Key: KTTQWAULSWGKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3,5-Dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic, ketonic, and furan functionalities, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,5-dihydroxyphenyl intermediate, which is then subjected to a series of reactions to introduce the oxoethyl and dimethoxyisobenzofuran moieties.

  • Step 1: Synthesis of 3,5-Dihydroxyphenyl Intermediate

      Reagents: Phenol, formaldehyde, and a base (e.g., sodium hydroxide)

      Conditions: Reflux in an aqueous medium

      Reaction: Phenol reacts with formaldehyde in the presence of a base to form 3,5-dihydroxyphenylmethanol.

  • Step 2: Formation of the Oxoethyl Group

      Reagents: Acetyl chloride, aluminum chloride (AlCl3)

      Conditions: Friedel-Crafts acylation

      Reaction: The 3,5-dihydroxyphenylmethanol undergoes acylation with acetyl chloride in the presence of AlCl3 to form the oxoethyl group.

  • Step 3: Cyclization to Form Isobenzofuran

      Reagents: Dimethoxybenzene, phosphorus oxychloride (POCl3)

      Conditions: Cyclization reaction

      Reaction: The intermediate undergoes cyclization with dimethoxybenzene and POCl3 to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Mild to strong reducing conditions

      Products: Reduced forms with alcohol or alkane functionalities.

  • Substitution:

      Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

      Conditions: Room temperature to reflux

      Products: Substituted derivatives with halogen or nucleophile groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous medium, H2O2 in organic solvents

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Halogens in acetic acid, nucleophiles in polar solvents

Scientific Research Applications

Chemistry

In chemistry, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of phenolic groups suggests that it may scavenge free radicals and reduce oxidative stress in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can interact with reactive oxygen species (ROS), neutralizing them and reducing oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dihydroxyphenylpropionoic acid
  • 3,5-Dihydroxybenzyl alcohol
  • 3,5-Dihydroxybenzoic acid

Comparison

Compared to these similar compounds, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one stands out due to its additional oxoethyl and dimethoxyisobenzofuran functionalities

Properties

IUPAC Name

3-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-23-14-4-3-12-15(25-18(22)16(12)17(14)24-2)8-13(21)9-5-10(19)7-11(20)6-9/h3-7,15,19-20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTQWAULSWGKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC(=C3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.